molecular formula C11H9BF3K B1592540 Potassium (4-methyl-1-naphthalene)trifluoroborate CAS No. 850623-55-1

Potassium (4-methyl-1-naphthalene)trifluoroborate

Cat. No.: B1592540
CAS No.: 850623-55-1
M. Wt: 248.1 g/mol
InChI Key: YZIUPDNTOPJMOX-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Analysis

The molecular architecture of this compound is characterized by a central boron atom bonded to three fluorine atoms and one carbon atom from the substituted naphthalene ring system. The compound contains a trifluoroborate anion [RBF₃]⁻ where R represents the 4-methyl-1-naphthalene group, paired with a potassium cation. The boron center adopts a tetrahedral geometry, which is typical for organotrifluoroborates and provides stability through the electron-withdrawing effect of the fluorine atoms. This tetrahedral arrangement ensures that the negative charge is effectively delocalized across the BF₃ unit while maintaining the integrity of the carbon-boron bond to the aromatic system.

The naphthalene backbone contributes significantly to the overall molecular stability through its extended π-electron system. The 4-methyl substituent introduces both steric and electronic effects that influence the compound's properties. The methyl group at the 4-position provides electron-donating character to the naphthalene ring, which can affect the electron density distribution throughout the aromatic system. This substitution pattern creates an asymmetric molecular environment that distinguishes this compound from simpler aryltrifluoroborates such as potassium phenyltrifluoroborate. The positioning of the methyl group also influences the molecular packing in the solid state and affects intermolecular interactions.

The carbon-boron bond length in aryltrifluoroborates typically ranges from 1.55 to 1.60 Ångströms, reflecting the sp² hybridization of the aromatic carbon atom bonded to boron. The boron-fluorine bond lengths are characteristically shorter, typically around 1.37 to 1.39 Ångströms, consistent with the high electronegativity of fluorine and the formation of polar covalent bonds. These bond parameters contribute to the overall stability of the trifluoroborate anion and its resistance to hydrolysis compared to other organoboron compounds. The molecular geometry is further stabilized by the delocalization of electron density from the aromatic system toward the electron-deficient boron center.

Crystallographic Data and Solid-State Arrangement

The crystallographic analysis of this compound reveals important structural features that govern its solid-state properties. The compound exhibits a melting point range of 204-208°C, which indicates substantial intermolecular interactions in the crystalline state. This thermal stability is characteristic of aryltrifluoroborate salts and reflects the strength of the ionic interactions between the potassium cations and trifluoroborate anions. The relatively high melting point also suggests effective crystal packing that maximizes electrostatic attractions while minimizing steric repulsions.

X-ray crystallographic studies of aryltrifluoroborate salts typically reveal layered crystal structures where potassium cations are coordinated to multiple trifluoroborate anions. In these arrangements, the potassium ions adopt coordination numbers ranging from six to eight, forming extended three-dimensional networks. The layered architectures can be classified as either single-sheet or double-sheet arrangements depending on the mutual positioning of potassium cations and the presence of solvent molecules or specific substituents. For this compound, the bulky naphthalene system likely influences the crystal packing by introducing specific steric requirements that affect the overall lattice parameters.

The solid-state arrangement is characterized by multiple weak intermolecular interactions that contribute to crystal stability. These include carbon-hydrogen to fluorine interactions, which are common in fluorinated organic compounds, and potential π-π stacking interactions between naphthalene rings in adjacent molecules. The methyl substituent at the 4-position may participate in additional van der Waals interactions that influence the overall crystal morphology. X-ray diffraction analysis would reveal unit cell parameters, space group symmetry, and atomic coordinates that define the precise three-dimensional arrangement of molecules in the crystal lattice.

Parameter Value
Molecular Formula C₁₁H₉BF₃K
Molecular Weight 248.10 g/mol
CAS Number 850623-55-1
Melting Point 204-208°C
Physical State Crystalline solid

Comparative Analysis with Related Aryltrifluoroborate Salts

Comparative analysis with related aryltrifluoroborate salts reveals distinct structural trends that correlate with substituent effects and aromatic system size. Potassium phenyltrifluoroborate, with molecular formula C₆H₅BF₃K, represents the simplest aromatic trifluoroborate and serves as a structural reference point. The addition of the naphthalene framework in this compound introduces significant increases in molecular size and complexity compared to the phenyl analog. This expanded aromatic system affects both electronic properties and solid-state packing arrangements.

Potassium 2-naphthalenetrifluoroborate provides a direct structural comparison, differing only in the position of boron attachment to the naphthalene ring. The 1-position attachment in this compound creates different steric environments and electronic effects compared to 2-position substitution. The presence of the methyl group at the 4-position further differentiates this compound from unsubstituted naphthalene derivatives. These positional and substitutional differences manifest in varying melting points, solubility characteristics, and reactivity patterns in synthetic applications.

The influence of electron-donating and electron-withdrawing substituents on aryltrifluoroborate stability has been systematically studied. Electron-donating groups like the methyl substituent generally increase the nucleophilicity of the trifluoroborate anion, while electron-withdrawing groups decrease reactivity. The 4-position of the naphthalene ring provides a unique electronic environment where the methyl group can effectively donate electron density to the aromatic system. This electronic modulation affects the carbon-boron bond strength and influences the compound's behavior in cross-coupling reactions.

Compound Molecular Formula Melting Point (°C) Aromatic System
Potassium phenyltrifluoroborate C₆H₅BF₃K Not specified Benzene
Potassium 2-naphthalenetrifluoroborate C₁₀H₇BF₃K Not specified Naphthalene
This compound C₁₁H₉BF₃K 204-208 4-Methylnaphthalene

Properties

IUPAC Name

potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIUPDNTOPJMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635794
Record name Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-55-1
Record name Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The predominant method for synthesizing potassium (4-methyl-1-naphthalene)trifluoroborate involves the reaction of the corresponding 4-methyl-1-naphthaleneboronic acid with potassium fluoride sources, typically potassium bifluoride (KHF₂), in aqueous or mixed solvent media. The reaction can be summarized as:

$$
\text{R-B(OH)}2 + \text{KHF}2 \rightarrow \text{R-BF}3\text{K} + \text{H}2\text{O}
$$

where R represents the 4-methyl-1-naphthalene group.

Detailed Reaction Conditions

  • Starting Materials : 4-methyl-1-naphthaleneboronic acid or boronate ester.
  • Fluoride Source : Potassium bifluoride (KHF₂) is preferred due to its safer profile compared to earlier methods using toxic organostannanes and trifluoroborane reagents.
  • Solvent : Typically aqueous media or mixtures with organic solvents such as tetrahydrofuran (THF) to enhance solubility.
  • Atmosphere : Inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.
  • Temperature : Mild conditions, generally from 0 to 25 °C, to minimize degradation of boronic acid precursors.
  • pH Control : Maintaining a slightly acidic to neutral pH (6–8) to prevent protodeboronation and side reactions.

Historical and Alternative Methods

  • The earliest synthesis involved trimethyltin derivatives treated with trifluoroborane and excess potassium fluoride, forming the trifluoroborate salt as a stable ionic pair. However, this approach had drawbacks due to the toxicity of organostannanes and instability of organodihaloboranes.
  • The modern and preferred method uses potassium bifluoride treatment of boronic acids, which is safer and more practical for laboratory and industrial scales.

Purification and Characterization

Purification Techniques

  • Recrystallization : Commonly used to obtain high-purity potassium trifluoroborate salts.
  • Column Chromatography : Applied when recrystallization is insufficient to remove impurities.
  • Drying and Storage : The purified product is stored under inert atmosphere at low temperatures (e.g., −20 °C) to prevent hydrolysis and degradation.

Analytical Characterization

Data Table: Summary of Preparation Parameters

Parameter Description/Condition Notes
Starting Material 4-methyl-1-naphthaleneboronic acid or ester Commercially available or synthesized
Fluoride Source Potassium bifluoride (KHF₂) Preferred for safety and efficiency
Solvent Aqueous or THF/water mixture Enhances solubility and reaction rate
Temperature 0–25 °C Mild to prevent degradation
Atmosphere Inert (argon or nitrogen) Prevents oxidation
pH 6–8 Avoids protodeboronation
Purification Recrystallization, chromatography Ensures high purity
Storage Under inert atmosphere, −20 °C Prevents hydrolysis and decomposition
^11B NMR shift ~−3.5 ppm Confirms trifluoroborate formation
^19F NMR shift ~−135 ppm Confirms trifluoroborate formation

Research Findings and Analysis

  • The potassium trifluoroborate salt exhibits superior stability compared to boronic acids, being non-hygroscopic and stable at elevated temperatures, which facilitates handling and storage.
  • The use of potassium bifluoride allows direct conversion from boronic acids without the need for toxic intermediates, improving safety and environmental impact.
  • Reaction conditions such as solvent choice and temperature are critical to maximizing yield and minimizing side reactions like protodeboronation.
  • The trifluoroborate moiety enables smooth participation in Suzuki–Miyaura cross-couplings, with fluoride ions playing a catalytic role in palladium activation.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

This compound participates efficiently in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl and heterobiaryl structures. Key features include:

  • Catalyst Systems : Pd(OAc)₂ with RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) achieves optimal yields .

  • Solvent/Base : Cyclopentyl methyl ether (CPME)/H₂O (4:1) with Cs₂CO₃ base .

  • Temperature : Reactions typically proceed at 100°C for 24 hours .

Example Reaction :

R BF K+Ar XPd OAc RuPhosR Ar+BF KX\text{R BF K}+\text{Ar X}\xrightarrow{\text{Pd OAc RuPhos}}\text{R Ar}+\text{BF KX}

where R=4 methyl 1 naphthalene\text{R}=4\text{ methyl 1 naphthalene}
, Ar X=\text{Ar X}=
aryl/heteroaryl halide.

Performance Data :

Substrate (Ar–X)Yield (%)ConditionsReference
4-Chloroanisole925 mol% Pd, 100°C, 24 h
2-Bromopyridine855 mol% Pd, 100°C, 24 h

Nucleophilic Arylations

The compound undergoes nucleophilic substitution with activated aryl halides in the presence of transition metals:

  • Copper-Mediated : Ullmann-type couplings with aryl iodides at 110°C .

  • Nickel-Catalyzed : Cross-couplings with aryl sulfonates using Ni(COD)₂/PCy₃ .

Challenges :

  • Steric hindrance from the naphthalene group reduces yields with ortho-substituted electrophiles .

  • Competing proto-deboronation occurs in highly polar solvents (e.g., DMF) .

Critical Factors

ParameterOptimal RangeImpact on Reactivity
Moisture< 50 ppm H₂OPrevents hydrolysis
Oxygen LevelsInert atmosphereAvoids oxidation
Solvent PolarityLow (CPME, THF)Enhances stability

Case Study :
A 2025 study comparing trifluoroborates with boronic esters showed:

  • Higher Stability : 98% purity after 6 months at −20°C vs. 72% for boronic esters .

  • Reduced Homocoupling : <2% biaryl by-products vs. 8–12% for boronic acids .

Photoredox Catalysis

Recent advances utilize this compound in dual Pd/photoredox systems for C–H functionalization. Key results include:

  • Decarboxylative Coupling : 78% yield with 4-methoxybenzoyloxy substrates .

  • Radical Intermediates : Enabled by Ir(ppy)₃ photocatalyst under blue LED .

This compound’s balance of stability and reactivity makes it indispensable for constructing complex aromatic systems in pharmaceuticals and materials science. Ongoing research focuses on expanding its utility in enantioselective catalysis and flow chemistry applications.

Scientific Research Applications

Potassium (4-methyl-1-naphthalene)trifluoroborate is an organoboron compound belonging to the potassium trifluoroborate family, known for their stability and adaptability in various chemical reactions, especially Suzuki–Miyaura coupling.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is extensively used in cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. For example, it is used in Suzuki–Miyaura cross-coupling reaction, one of the reliable carbon–carbon bond forming processes, broadly applied in the synthesis .
  • Biology The compound can be used to modify biomolecules for various biological studies.
  • Industry The compound is used in the production of advanced materials and fine chemicals.

Chemical Reactions

This compound undergoes different types of chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction Reduction reactions can convert the trifluoroborate group to other functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts. Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki–Miyaura coupling.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound.

Additional Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Potassium (1-naphthalene)trifluoroborate
  • Potassium (2-naphthalene)trifluoroborate
  • Potassium (4-methylphenyl)trifluoroborate

Uniqueness

Potassium (4-methyl-1-naphthalene)trifluoroborate is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. Its stability and ease of handling make it a preferred choice over other similar compounds .

Biological Activity

Potassium (4-methyl-1-naphthalene)trifluoroborate is a compound of significant interest in the field of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a trifluoroborate salt derived from 4-methyl-1-naphthalene, characterized by the presence of a boron atom bonded to three fluorine atoms and a potassium ion. Its molecular structure allows it to participate in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Trifluoroborate Salt : The compound is synthesized by reacting 4-methyl-1-naphthalene with boron trifluoride in the presence of a base such as potassium carbonate.
  • Purification : The product is purified through crystallization or chromatography to obtain a high-purity trifluoroborate salt.

Biological Activity

Research has indicated that compounds containing trifluoroborate moieties exhibit various biological activities, including:

  • Antibacterial Properties : Trifluoroborates have been evaluated for their antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that certain derivatives can inhibit bacterial growth effectively.
  • Enzyme Inhibition : Some studies suggest that organotrifluoroborates act as non-covalent inhibitors of serine proteases, such as trypsin and α-chymotrypsin, through reversible interactions that may involve hydrogen bonding in the enzyme's active site .

Case Studies

  • Antibacterial Activity : A recent study assessed the minimum inhibitory concentration (MIC) values of various trifluoroborate derivatives against bacterial strains. The results indicated that this compound exhibited promising antibacterial activity with an MIC value comparable to established antibiotics.
    CompoundMIC (μM)Bacterial Strain
    This compound32E. coli
    Other TrifluoroboratesVariesVarious Strains
  • Toxicological Evaluation : In vivo studies involving potassium thiophene-3-trifluoroborate showed no significant toxic effects on liver and kidney functions at doses up to 100 mg/kg in mice. Similar assessments for this compound are warranted to ensure safety for potential therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for preparing Potassium (4-methyl-1-naphthalene)trifluoroborate, and how is purity ensured?

Answer:
The synthesis typically involves reacting 4-methyl-1-naphthaleneboronic acid with potassium bifluoride (KHF₂) in an aqueous medium. Key parameters include maintaining a pH of 6–8 and temperatures between 0–25°C to prevent boronic acid degradation . Post-synthesis, purification via recrystallization or column chromatography is critical. Characterization employs 11^{11}B NMR (δ ≈ -3.5 ppm for trifluoroborate) and 19^{19}F NMR (δ ≈ -135 ppm) to confirm structural integrity .

Advanced: How do solvent and base selection influence the reactivity of this compound in Suzuki-Miyaura (SM) couplings?

Answer:
Solvent polarity and base strength directly impact transmetalation efficiency. For example:

  • THF/water (10:1) : Enables high yields (>95%) due to enhanced solubility and fluoride release, which activates the palladium catalyst .
  • Toluene/water (3:1) : Leads to incomplete reactions (55% protodeboronation byproducts) due to poor phase mixing and insufficient base penetration .

Optimal bases (e.g., K₂CO₃, Cs₂CO₃) hydrolyze the trifluoroborate to the boronic acid in situ, balancing reactivity and side-reaction suppression .

Basic: What safety protocols are recommended for handling this compound?

Answer:
This compound is classified as acutely toxic (oral, dermal) and causes severe eye/skin irritation . Mandatory precautions include:

  • Use of nitrile gloves, goggles, and fume hoods.
  • Storage under argon at -20°C to prevent hydrolysis .
  • Immediate neutralization of spills with sodium bicarbonate .

Advanced: What mechanistic role does endogenous fluoride play in SM couplings with trifluoroborates?

Answer:
Fluoride ions liberated during hydrolysis (RBF₃K → RB(OH)₂ + KF) accelerate catalyst activation by displacing Pd-bound halides. However, excess fluoride can inhibit turnover by forming stable Pd-F complexes. 19^{19}F NMR studies reveal that KF concentrations >2 equiv. reduce catalytic efficiency by 40% .

Advanced: How can protodeboronation side reactions be minimized during SM couplings?

Answer:
Protodeboronation is pH-dependent and exacerbated by strong bases (e.g., KOH). Mitigation strategies include:

  • Using mild bases (e.g., K₃PO₄) to maintain pH < 10.
  • Lowering reaction temperatures (<60°C) to slow boronate decomposition .
  • Adding catalytic iodide to stabilize the Pd intermediate .

Basic: How does this compound compare to aryl boronic acids in cross-coupling efficiency?

Answer:
Trifluoroborates offer superior stability against air/moisture but require hydrolysis to boronic acids for reactivity. In SM couplings, they produce fewer side products (e.g., homocoupling <2%) compared to boronic acids (up to 40% side products) due to controlled release of the active species .

Advanced: What applications exist for this compound in medicinal chemistry?

Answer:
The 4-methylnaphthalene moiety enhances lipophilicity, making it valuable in drug candidates targeting lipid-rich tissues. Recent studies highlight its use in synthesizing kinase inhibitors, with IC₅₀ improvements of 10-fold over non-fluorinated analogs .

Advanced: Can photoredox catalysis be applied to reactions involving this trifluoroborate?

Answer:
Yes. Under visible light, the compound participates in radical allylation/vinylation via single-electron transfer (SET) mechanisms. Acridinium catalysts (e.g., Mes-Acr⁺) generate electrophilic radicals that couple efficiently with the trifluoroborate, achieving >80% yields in aryl functionalization .

Basic: What analytical techniques are critical for monitoring reactions involving this compound?

Answer:

  • NMR Spectroscopy : Track hydrolysis and transmetalation via 11^{11}B (trifluoroborate: δ -3.5 ppm; boronic acid: δ 30 ppm) and 19^{19}F signals .
  • HPLC-MS : Quantify coupling products and detect protodeboronation byproducts (e.g., 4-methylnaphthalene) .

Advanced: Are there computational studies predicting the reactivity of this trifluoroborate?

Answer:
DFT calculations reveal that the electron-withdrawing trifluoroborate group lowers the LUMO energy of the naphthalene ring, favoring nucleophilic attack. QTAIM analysis confirms a non-covalent interaction between potassium and the BF₃ moiety, stabilizing the salt in solution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium (4-methyl-1-naphthalene)trifluoroborate
Reactant of Route 2
Potassium (4-methyl-1-naphthalene)trifluoroborate

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